![molecular formula C18H12BrClN6O B11072794 4-bromo-2-[(E)-{2-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]phenol](/img/structure/B11072794.png)

4-bromo-2-[(E)-{2-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

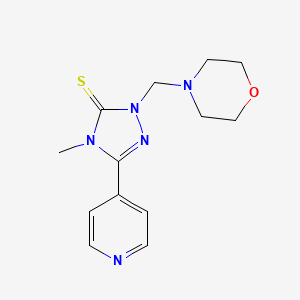

4-Brom-2-[(E)-{2-[3-(4-Chlorphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinyliden}methyl]phenol ist eine komplexe organische Verbindung, die zur Klasse der Triazolopyridazine gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Bromatoms an der 4. Position und einer Chlorphenylgruppe, die an eine Triazolopyridazin-Einheit gebunden ist, aus.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Brom-2-[(E)-{2-[3-(4-Chlorphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinyliden}methyl]phenol umfasst in der Regel mehrere Schritte:

Bildung des Triazolopyridazin-Kerns: Der Triazolopyridazin-Kern kann durch Reaktion von 4-Chlorphenylhydrazin mit einem geeigneten Pyridazinderivat unter Rückflussbedingungen in Gegenwart einer Base wie Triethylamin synthetisiert werden.

Bromierung: Die Bromierung des Phenolrings an der 4. Position kann mit Brom oder N-Bromsuccinimid (NBS) in einem geeigneten Lösungsmittel wie Chloroform oder Dichlormethan erreicht werden.

Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung des bromierten Phenols mit dem Triazolopyridazin-Kern unter basischen Bedingungen, um die gewünschte Verbindung zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von automatisierten Reaktoren, kontinuierlichen Fließsystemen und fortschrittlichen Reinigungsverfahren wie Chromatographie und Rekristallisation umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die phenolische Gruppe in der Verbindung kann Oxidationsreaktionen eingehen, um Chinone zu bilden.

Reduktion: Die Nitrogruppe in der Triazolopyridazin-Einheit kann unter Verwendung von Reduktionsmitteln wie Palladium auf Kohlenstoff (Pd/C) und Wasserstoffgas zu einem Amin reduziert werden.

Substitution: Das Bromatom an der 4. Position kann unter geeigneten Bedingungen durch verschiedene Nucleophile wie Amine, Thiole oder Alkoxide substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in saurem Medium.

Reduktion: Wasserstoffgas (H2) mit Palladium auf Kohlenstoff (Pd/C)-Katalysator.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydrid (NaH) oder Kaliumcarbonat (K2CO3).

Hauptprodukte

Oxidation: Chinonderivate.

Reduktion: Aminoderivate.

Substitution: Verschiedene substituierte Phenolderivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Medikamentenentwicklung, insbesondere in den Bereichen der Krebs-, antimikrobiellen und entzündungshemmenden Forschung.

Biologische Studien: Sie kann aufgrund ihrer Fähigkeit, an bestimmte Rezeptoren und Enzyme zu binden, als Sonde zur Untersuchung verschiedener biologischer Pfade und Wechselwirkungen verwendet werden.

Chemische Synthese: Die Verbindung kann als Zwischenprodukt bei der Synthese komplexerer Moleküle mit potentiellen therapeutischen Anwendungen dienen.

Materialwissenschaften: Ihre einzigartigen elektronischen Eigenschaften könnten sie für die Entwicklung neuer Materialien für elektronische und photonische Anwendungen nützlich machen.

Wirkmechanismus

Der Wirkmechanismus von 4-Brom-2-[(E)-{2-[3-(4-Chlorphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinyliden}methyl]phenol hängt wahrscheinlich mit seiner Fähigkeit zusammen, mit bestimmten molekularen Zielstrukturen wie Enzymen und Rezeptoren zu interagieren. Die Triazolopyridazin-Einheit kann Wasserstoffbrückenbindungen und π-π-Wechselwirkungen mit Zielproteinen bilden, was zur Hemmung oder Aktivierung bestimmter biologischer Pfade führt. Das Vorhandensein der Brom- und Chlorphenylgruppen kann die Bindungsaffinität und Selektivität der Verbindung für bestimmte Zielstrukturen verbessern.

Wirkmechanismus

The mechanism of action of 5-BROMO-2-HYDROXYBENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE involves its interaction with specific molecular targets such as enzymes or receptors. The triazolopyridazine moiety is known to bind to certain proteins, potentially inhibiting their function and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-Brom-2-[(E)-{2-[3-(4-Chlorphenyl)[1,2,4]triazolo[4,3-b]thiadiazin-6-yl]hydrazinyliden}methyl]phenol

- 4-Brom-2-[(E)-{2-[3-(4-Chlorphenyl)[1,2,4]triazolo[4,3-b]oxadiazin-6-yl]hydrazinyliden}methyl]phenol

- 4-Brom-2-[(E)-{2-[3-(4-Chlorphenyl)[1,2,4]triazolo[4,3-b]pyrimidin-6-yl]hydrazinyliden}methyl]phenol

Einzigartigkeit

Die Einzigartigkeit von 4-Brom-2-[(E)-{2-[3-(4-Chlorphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinyliden}methyl]phenol liegt in seiner spezifischen Anordnung funktioneller Gruppen, die im Vergleich zu ähnlichen Verbindungen unterschiedliche biologische Aktivitäten und chemische Reaktivität verleihen können. Das Vorhandensein von Brom- und Chlorphenylgruppen sowie des Triazolopyridazin-Kerns bietet eine einzigartige Kombination aus elektronischen und sterischen Eigenschaften, die in verschiedenen Anwendungen genutzt werden können.

Eigenschaften

Molekularformel |

C18H12BrClN6O |

|---|---|

Molekulargewicht |

443.7 g/mol |

IUPAC-Name |

4-bromo-2-[(E)-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene]methyl]phenol |

InChI |

InChI=1S/C18H12BrClN6O/c19-13-3-6-15(27)12(9-13)10-21-22-16-7-8-17-23-24-18(26(17)25-16)11-1-4-14(20)5-2-11/h1-10,27H,(H,22,25)/b21-10+ |

InChI-Schlüssel |

SARUFNHBEJKGPA-UFFVCSGVSA-N |

Isomerische SMILES |

C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)N/N=C/C4=C(C=CC(=C4)Br)O)Cl |

Kanonische SMILES |

C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)NN=CC4=C(C=CC(=C4)Br)O)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(Adamantan-1-YL)methyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4H5H6H7H-pyrazolo[15-A]pyrimidine-3-carboxamide](/img/structure/B11072716.png)

![3-[4-(4-methoxyphenyl)-1-methyl-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid](/img/structure/B11072728.png)

![5-Amino-4-(4-fluorophenyl)-7-(4-hydroxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide](/img/structure/B11072733.png)

![N-(2,6-dichlorobenzyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B11072753.png)

![2,4-diamino-5-(3-bromophenyl)-8,8-dimethyl-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11072762.png)

![3-({[4-(3-Methylphenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid](/img/structure/B11072766.png)

![1-(4-Bromophenyl)-3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11072780.png)

![2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11072784.png)

![4-butoxy-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B11072787.png)